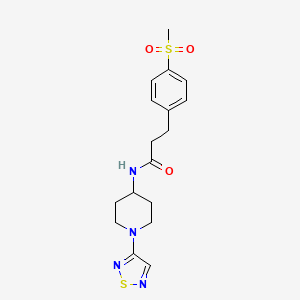![molecular formula C12H18N2O B2647057 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2189368-26-9](/img/structure/B2647057.png)
4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound with the empirical formula C12H18N2O . It has a molecular weight of 206.28 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
- Derivatives of pyridine, including those similar to 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, have been explored for their utility in synthesis and coordination chemistry. These compounds have been investigated for their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Water Oxidation Catalysis
- Studies have revealed the use of pyridine derivatives in catalyzing water oxidation, an essential reaction for sustainable energy applications. These derivatives, including 4-substituted pyridines, have been shown to be effective in oxygen evolution reactions, with certain analogues achieving high turnover numbers (Zong & Thummel, 2005).
Facile Synthesis of Heterocycles
- Pyridine derivatives are key in the synthesis of novel ortho-aminocarbonitriles and dicyanoanilines, important heterocyclic compounds. Research has demonstrated efficient synthesis methods for these compounds using ultrasonic irradiation (Mojtahedi et al., 2016).
Photocatalytic Hydrogen Production
- Photocatalytic oxidation of 1,4-dihydropyridines to pyridines by platinum(II) terpyridyl complexes, involving derivatives of pyridine, has been demonstrated as a method for hydrogen production. This process is highly efficient and offers promising applications in sustainable energy production (Zhang et al., 2004).
Environmental Impact and Degradation
- Pyridine derivatives have been studied for their environmental impact, with research focusing on the sonochemical degradation of these compounds. This research is crucial for understanding the environmental fate and treatment strategies of these chemicals (Daware & Gogate, 2020).
Propriétés
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-6-13-12(9-10)15-11-4-7-14(2)8-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOPONXFPKOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)
![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)
![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)


![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2646995.png)
